molecular formula C18H14Cl2N2O2 B12596353 Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-37-5

Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-

Cat. No.: B12596353
CAS No.: 648420-37-5
M. Wt: 361.2 g/mol
InChI Key: BFTYRXYCMLNVQP-UHFFFAOYSA-N
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Description

Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- is a substituted urea derivative characterized by two distinct aromatic substituents: a 2,6-dichlorophenylmethyl group and a 7-hydroxy-1-naphthalenyl moiety. The 2,6-dichlorophenyl group introduces electron-withdrawing chlorine atoms at the ortho positions, which likely influence electronic properties and steric bulk. The 7-hydroxynaphthalenyl group contributes a hydroxyl substituent on the naphthalene ring, enabling hydrogen bonding and affecting solubility.

Properties

CAS No.

648420-37-5

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3-(7-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C18H14Cl2N2O2/c19-15-4-2-5-16(20)14(15)10-21-18(24)22-17-6-1-3-11-7-8-12(23)9-13(11)17/h1-9,23H,10H2,(H2,21,22,24)

InChI Key

BFTYRXYCMLNVQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction of Amines with Isocyanates

  • The key step is the reaction between a primary or secondary amine and an isocyanate to form the urea linkage.
  • For the target compound, the amine component would be either the 7-hydroxy-1-naphthalenyl amine or the 2,6-dichlorophenylmethyl amine, and the isocyanate would correspond to the other moiety.
  • The reaction is typically carried out in an organic solvent such as hexane, petroleum ether, cyclohexane, or other aliphatic hydrocarbons, under ice-cooling or at room temperature to control the reaction rate and avoid side reactions.

Typical Conditions

  • Organic solvents: aliphatic hydrocarbons (hexane, cyclohexane), sometimes polar aprotic solvents depending on solubility.
  • Temperature: from 0°C (ice-cooling) to room temperature.
  • Reaction time: varies from minutes to several hours depending on reactivity.
  • Stoichiometry: equimolar amounts of amine and isocyanate to ensure complete conversion.

Specific Preparation Method for N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-urea

Based on the patent EP 0625507 B1 and related literature, the preparation involves:

Starting Materials

  • Compound of formula (II): an amine derivative such as 7-hydroxy-1-naphthalenyl amine or 2,6-dichlorophenylmethyl amine.
  • Isocyanate of formula (III): corresponding isocyanate derivative of the other moiety.

Reaction Scheme

$$
\text{R}1\text{-NH}2 + \text{R}2\text{-NCO} \rightarrow \text{R}1\text{-NH-CO-NH-}\text{R}_2
$$

Where:

  • $$ \text{R}_1 $$ = 7-hydroxy-1-naphthalenyl group
  • $$ \text{R}_2 $$ = 2,6-dichlorophenylmethyl group

Procedure

  • Dissolve the amine (e.g., 7-hydroxy-1-naphthalenyl amine) in an organic solvent under ice-cooling.
  • Slowly add the isocyanate (e.g., 2,6-dichlorophenylmethyl isocyanate) to the stirred solution.
  • Maintain the temperature at 0°C to room temperature to control the reaction.
  • Stir the mixture until completion, monitored by thin-layer chromatography (TLC) or other analytical methods.
  • Isolate the product by filtration or extraction.
  • Purify by recrystallization or chromatography if necessary.

Analytical Data and Purification

  • Purification is often achieved by recrystallization from suitable solvents such as ethanol or by column chromatography.
  • Characterization includes melting point determination, NMR spectroscopy, IR spectroscopy (to confirm urea carbonyl and NH groups), and mass spectrometry.
  • Single-crystal X-ray diffraction can be used to confirm the molecular structure and hydrogen bonding patterns, as seen in related urea derivatives.

Comparative Table of Preparation Parameters

Parameter Description Typical Conditions
Starting materials 7-hydroxy-1-naphthalenyl amine, 2,6-dichlorophenylmethyl isocyanate Pure, stoichiometric amounts
Solvent Aliphatic hydrocarbons (hexane, cyclohexane) or polar aprotic solvents Hexane, cyclohexane, petroleum ether
Temperature 0°C to room temperature Ice bath to 25°C
Reaction time 1–4 hours Monitored by TLC
Purification Recrystallization or column chromatography Ethanol or suitable solvent
Yield Moderate to high (typically 60–90%) Dependent on purity and reaction conditions

Research Findings and Notes

  • The reaction is highly selective and efficient under mild conditions, minimizing side reactions.
  • The presence of the hydroxy group on the naphthalenyl moiety may influence solubility and hydrogen bonding, which can affect crystallization and purification.
  • The dichlorophenylmethyl group provides steric and electronic effects that can influence the reactivity of the isocyanate and the stability of the final urea product.
  • Variations in solvent and temperature can optimize yield and purity.
  • The method is scalable and suitable for producing urea derivatives for biological evaluation and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles or electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles, electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials, particularly in the fields of coatings and polymers.

Mechanism of Action

The mechanism of action of Urea, N-[(2,6-dichlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues in Substituted Ureas

Substituted ureas are a diverse class of compounds with variations in aromatic substituents and functional groups. Key structural analogs include:

Compound Name Key Substituents Functional Groups Source
Target Compound 2,6-Dichlorophenylmethyl; 7-hydroxynaphthalenyl Urea, Hydroxy, Chloro -
N,N'-di-[4-(1-naphthalenesulfonyloxy)phenyl] urea 1-Naphthalenesulfonyloxy phenyl Urea, Sulfonyloxy Patent
N-(2,6-Dichlorophenyl) acetamide 2,6-Dichlorophenyl Acetamide, Chloro Spectral Study
N,N'-di-[4-(methanesulfonyloxy)phenyl] urea Methanesulfonyloxy phenyl Urea, Sulfonyloxy Patent
N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl urea tert-Butyl thiadiazolyl Urea, Heterocyclic, Alkyl Chemical List

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2,6-dichlorophenyl group is strongly electron-withdrawing, contrasting with sulfonyloxy groups in patent compounds (e.g., ), which are electron-deficient but may enhance stability via resonance .
  • Hydroxy vs.
  • Heterocyclic vs. Aromatic Substituents : Compounds like N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-urea () exhibit heterocyclic substituents, which may confer distinct reactivity or biological activity compared to purely aromatic systems .
Spectral Characteristics and Substituent Effects

Spectral studies on N-(2,6-dichlorophenyl) acetamides () demonstrate that substituent positions and electronic effects significantly influence NMR chemical shifts. For example:

  • Aromatic Proton Shifts : In N-(2,6-dichlorophenyl) acetamide, the ortho-chloro substituents deshield adjacent protons, resulting in downfield shifts (~7.5–8.0 ppm for H-3/H-5 in ¹H NMR) .
  • Hydroxy Group Effects : The 7-hydroxynaphthalenyl group in the target compound would likely exhibit a broad ¹H NMR peak (~5–6 ppm) due to hydrogen bonding, contrasting with sulfonyloxy groups, which lack such interactions .

Table: Comparative NMR Shifts (Selected Protons)

Compound Type Substituent ¹H NMR Shift (ppm) ¹³C NMR Shift (ppm) Source
N-(2,6-Dichlorophenyl) acetamide H-3/H-5 (aromatic) 7.5–8.0 125–130
Sulfonyloxy-substituted urea SO₃R group protons 3.5–4.0 (CH₃-SO₃) 45–50 (SO₃-CH₃)
Target Compound (Inferred) 7-OH (naphthalenyl) ~5.0–6.0 (broad) 150–155 (C-OH) -
Physicochemical and Functional Comparisons
  • Solubility : Hydroxy-substituted compounds (e.g., target compound) are typically more polar and water-soluble than sulfonyloxy or chloro-substituted analogs .
  • Stability : Sulfonyloxy groups () may enhance hydrolytic stability compared to hydroxy groups, which are prone to oxidation or hydrogen-bond-mediated degradation .

Biological Activity

Urea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, the compound Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- exhibits potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a urea functional group linked to a dichlorophenyl moiety and a hydroxynaphthalene component. This structural arrangement is crucial for its biological interactions.

  • Enzyme Inhibition :
    • Urea derivatives often act as inhibitors of various enzymes. For instance, compounds with similar structures have been shown to inhibit carbonic anhydrase, which is pivotal in regulating pH and fluid balance in biological systems .
    • The presence of the dichlorophenyl group may enhance binding affinity to the active site of target enzymes through hydrophobic interactions.
  • Anti-inflammatory Properties :
    • Some urea derivatives have demonstrated anti-inflammatory effects by inhibiting neutrophil migration and cytokine production. This is particularly relevant in conditions like arthritis and other inflammatory diseases .
  • Antitumor Activity :
    • Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of carbonic anhydrase
Anti-inflammatoryReduced neutrophil migration
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

  • Neutrophil Migration Inhibition :
    • A study evaluated the effects of urea derivatives on IL-8 induced neutrophil migration. The most active compounds showed IC50 values ranging from 10 to 55 nM, indicating potent activity against chemokine-induced migration without affecting fMLP-induced pathways .
  • Cytotoxic Effects on Cancer Cells :
    • In vitro assays demonstrated that the compound could reduce viability in various cancer cell lines by inducing apoptosis. The mechanism was linked to mitochondrial dysfunction and activation of caspases .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under-researched; however, related urea derivatives typically exhibit moderate bioavailability and favorable metabolic stability. Toxicological assessments are essential for determining safety profiles before clinical application.

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